2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate is a chemical compound with the molecular formula C25H26N2O6 and a molecular weight of 450.48 g/mol . This compound is commonly used in peptide synthesis as a coupling reagent due to its ability to form stable amide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate typically involves the reaction of 6-aminohexanoic acid with 9H-fluoren-9-ylmethoxycarbonyl chloride to form the intermediate 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid . This intermediate is then reacted with 2,5-dioxopyrrolidin-1-yl ester to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the product and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the 2,5-dioxopyrrolidin-1-yl group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine .
Chemistry: It is used as a coupling reagent in peptide synthesis, facilitating the formation of stable amide bonds.
Medicine: It is employed in the development of peptide-based therapeutics and drug delivery systems.
Industry: The compound is used in the production of various peptide-based materials and products.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate involves the activation of carboxyl groups to form reactive intermediates that facilitate the formation of amide bonds . The molecular targets include amino groups on peptides and proteins, which react with the activated carboxyl groups to form stable amide linkages. The pathways involved in this process include nucleophilic acyl substitution and the formation of tetrahedral intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate
- 2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoate
Uniqueness
2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate is unique due to its specific structure, which provides optimal reactivity and stability for peptide synthesis . Its longer hexanoate chain compared to similar compounds allows for better solubility and flexibility in various synthetic applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6/c28-22-13-14-23(29)27(22)33-24(30)12-2-1-7-15-26-25(31)32-16-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,21H,1-2,7,12-16H2,(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKIOJMIJUXCND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460026 |
Source
|
Record name | (9H-Fluoren-9-yl)methyl {6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125697-63-4 |
Source
|
Record name | (9H-Fluoren-9-yl)methyl {6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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